N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide
Description
N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide is a complex organic compound characterized by the presence of a trifluoroethyl group, a piperidine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F3N3O3S/c1-18-24(22,23)9-12-3-2-6-20(12)13(21)11-4-7-19(8-5-11)10-14(15,16)17/h11-12,18H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXAIJHXGJIABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1C(=O)C2CCN(CC2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides in the presence of a base.
Coupling with Pyrrolidine: The piperidine derivative is then coupled with a pyrrolidine derivative, typically through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoroethyl groups on biological activity. Its interactions with biological molecules can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide is investigated for its potential as a pharmaceutical agent. Its unique structure may impart specific pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperidine and pyrrolidine rings may facilitate binding to receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide: Unique due to the presence of both trifluoroethyl and methanesulfonamide groups.
N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]acetamide: Similar structure but with an acetamide group instead of methanesulfonamide.
N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]benzenesulfonamide: Contains a benzenesulfonamide group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the methanesulfonamide group provides specific reactivity and binding characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
